molecular formula C14H12N4O2 B10930304 5,11-dicyclopropyl-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione

5,11-dicyclopropyl-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione

Cat. No.: B10930304
M. Wt: 268.27 g/mol
InChI Key: QKCJNDFNIPMNQA-UHFFFAOYSA-N
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Description

5,11-dicyclopropyl-1,6,7,12-tetrazatricyclo[73003,7]dodeca-3,5,9,11-tetraene-2,8-dione is a complex organic compound characterized by its unique tricyclic structure and multiple nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,11-dicyclopropyl-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione typically involves multiple steps, starting from readily available precursors. The key steps include cyclization reactions and the introduction of cyclopropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5,11-dicyclopropyl-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

5,11-dicyclopropyl-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: Its unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: The compound’s properties may be leveraged in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 5,11-dicyclopropyl-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic acid derivatives: These compounds share some structural similarities and are used in similar applications.

    4,6,10,12-tetranitro-5,11-bis(nitroimino)-2,8-dioxa-4,6,10,12-tetraaza-tricyclo[7,3,0,0 3,7]dodecane: Another compound with a tricyclic structure and multiple nitrogen atoms.

Uniqueness

5,11-dicyclopropyl-1,6,7,12-tetrazatricyclo[73003,7]dodeca-3,5,9,11-tetraene-2,8-dione is unique due to its specific arrangement of cyclopropyl groups and nitrogen atoms, which confer distinct chemical and physical properties

Properties

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

5,11-dicyclopropyl-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione

InChI

InChI=1S/C14H12N4O2/c19-13-11-5-9(7-1-2-7)15-17(11)14(20)12-6-10(8-3-4-8)16-18(12)13/h5-8H,1-4H2

InChI Key

QKCJNDFNIPMNQA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN3C(=C2)C(=O)N4C(=CC(=N4)C5CC5)C3=O

Origin of Product

United States

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